molecular formula C15H13BrN4O4S2 B2962359 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1021104-86-8

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2962359
CAS RN: 1021104-86-8
M. Wt: 457.32
InChI Key: DFZPRLYRSIRGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C15H13BrN4O4S2 and its molecular weight is 457.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis Techniques

The synthesis and characterization of oxadiazole derivatives and related compounds are crucial for developing novel materials with potential applications in medicinal chemistry and materials science. For example, the synthesis of novel triazepines, pyrimidines, and azoles using 4-toluenesulfonamide as a building block demonstrates the versatility of these chemical structures in generating compounds with antifungal activity (Khodairy et al., 2016). Similarly, the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation for anticancer activity highlight the potential of oxadiazole derivatives in cancer research (Ravinaik et al., 2021).

Biological Activities and Applications

Oxadiazole derivatives exhibit significant biological activities, making them potential candidates for therapeutic applications. For instance, the evaluation of synthesized benzamide derivatives for their anticancer activity against various cancer cell lines underscores the importance of these compounds in developing new anticancer agents (Tiwari et al., 2017). Additionally, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents demonstrate the potential of these compounds in addressing bacterial infections (Palkar et al., 2017).

Molecular Design and Structural Analysis

The exploration of molecular design and structural analysis is another significant application of these compounds. For example, the crystal structure analysis of 4-bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole provides insights into the molecular architecture and potential interaction mechanisms of these compounds (Geiger et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure, which includes a central 1,3,4-oxadiazole ring connected to a 2-thienyl ring , suggests that it may interact with a variety of biological targets

Mode of Action

The exact mode of action of the compound is currently unknown. The presence of the 1,3,4-oxadiazole ring and the 2-thienyl ring in its structure suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions could induce conformational changes in the target proteins, altering their activity and leading to downstream effects.

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O4S2/c1-20(2)26(22,23)10-5-3-9(4-6-10)13(21)17-15-19-18-14(24-15)11-7-8-12(16)25-11/h3-8H,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZPRLYRSIRGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.